

# Application Note & Protocols: Asymmetric Synthesis of (R)-6-Fluorochroman-4-amine

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: (R)-6-fluorochroman-4-amine

Cat. No.: B1394235

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

**Abstract:** **(R)-6-fluorochroman-4-amine** is a privileged chiral building block in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its stereoselective synthesis is a critical challenge that directly impacts the efficacy and safety of the final drug substance. This document provides an in-depth guide to the asymmetric synthesis of this key intermediate. We move beyond a simple recitation of steps to explore the mechanistic rationale behind three leading-edge methodologies: transition-metal catalysis, biocatalysis, and organocatalysis. Each section includes a discussion of the underlying principles, detailed experimental protocols, and a critical evaluation of the method's strengths and limitations, empowering researchers to select and implement the optimal strategy for their specific needs.

## Introduction: The Significance of Chiral Chromanamines

The chroman scaffold is a recurring motif in a vast array of natural products and pharmaceuticals, prized for its unique conformational properties and biological activity.<sup>[1]</sup> The introduction of a chiral amine at the C4 position, particularly the (R)-enantiomer of 6-fluorochroman-4-amine, creates a key stereocenter that is fundamental to the molecular recognition and therapeutic action of several drug candidates. Chiral amines are ubiquitous in pharmaceuticals, with estimates suggesting they are present in 40-45% of small-molecule drugs.<sup>[2][3]</sup> Consequently, robust, efficient, and highly enantioselective methods for their synthesis are of paramount importance to the pharmaceutical industry.<sup>[4]</sup>

The primary challenge lies in controlling the stereochemistry at the newly formed C-N bond. Traditional methods often rely on the resolution of a racemic mixture, an inherently inefficient process with a maximum theoretical yield of only 50%. Modern asymmetric synthesis seeks to overcome this limitation by directly producing the desired enantiomer in high purity. This guide details three distinct, powerful approaches to achieve this goal.

## Strategic Approaches to Asymmetric Synthesis

The synthesis of **(R)-6-fluorochroman-4-amine** invariably begins with the prochiral ketone, 6-fluorochroman-4-one. The core transformation is the asymmetric reduction of a C=N bond, derived from the ketone, to the target chiral amine. The method of achieving this stereocontrol defines the synthetic strategy.



[Click to download full resolution via product page](#)

Caption: Overview of synthetic strategies from a common precursor.

# Methodology I: Transition-Metal Catalyzed Asymmetric Hydrogenation

This classical and powerful approach utilizes a chiral transition-metal complex, typically rhodium or iridium, to catalyze the direct hydrogenation of an imine or enamine precursor.<sup>[5][6]</sup> The high efficiency and broad substrate scope of this method have led to its adoption in large-scale industrial processes, such as the synthesis of (S)-metolachlor.<sup>[2]</sup>

**Scientific Rationale:** The key to enantioselectivity is the chiral ligand, often a C<sub>2</sub>-symmetric diphosphine, which coordinates to the metal center.<sup>[6][7]</sup> This creates a well-defined chiral pocket that forces the substrate to bind in a specific orientation. The subsequent delivery of hydrogen from the metal hydride complex then occurs preferentially to one face of the C=N bond, yielding one enantiomer in excess. The reaction can proceed via an "inner-sphere" mechanism where the imine coordinates directly to the metal, or an "outer-sphere" mechanism involving ion pairing, which can be influenced by additives.<sup>[8]</sup>



[Click to download full resolution via product page](#)

Caption: Workflow for Rh-catalyzed asymmetric hydrogenation.

## Protocol 3.1: Rhodium-Catalyzed Asymmetric Hydrogenation

### Part A: Imine Formation

- To a round-bottom flask equipped with a Dean-Stark apparatus, add 6-fluorochroman-4-one (1.0 eq), benzylamine (1.1 eq), and toluene (approx. 0.2 M).

- Add a catalytic amount of p-toluenesulfonic acid (0.01 eq).
- Heat the mixture to reflux and monitor the removal of water. Continue until no more water is collected (typically 4-6 hours).
- Cool the reaction to room temperature and concentrate under reduced pressure. The crude N-benzyl imine is typically used directly in the next step without further purification.

#### Part B: Asymmetric Hydrogenation

- In a glovebox, charge a pressure-rated autoclave with the chiral ligand (e.g., (R,R)-Me-BPE, 0.011 eq) and the rhodium precursor (e.g.,  $[\text{Rh}(\text{COD})\text{Cl}]_2$ , 0.005 eq).
- Add a degassed solvent such as methanol or THF. Stir for 20-30 minutes to allow for catalyst pre-formation.
- Add the crude N-benzyl imine (1.0 eq) dissolved in the same degassed solvent.
- Seal the autoclave, remove it from the glovebox, and purge several times with nitrogen, followed by hydrogen.
- Pressurize the vessel with hydrogen (e.g., 20 bar) and heat to the desired temperature (e.g., 50 °C).
- Stir vigorously for 16-24 hours or until reaction completion is confirmed by TLC or LC-MS.
- Carefully vent the autoclave, purge with nitrogen, and concentrate the reaction mixture.
- Purify the crude product by column chromatography. The N-benzyl protecting group can be removed via standard hydrogenolysis (e.g.,  $\text{H}_2$ , Pd/C) to yield the final product.

## Methodology II: Biocatalytic Asymmetric Reductive Amination

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods, offering exceptional selectivity under mild, aqueous conditions.<sup>[9][10]</sup> For the

synthesis of chiral amines, two classes of enzymes are particularly relevant:  $\omega$ -Transaminases (TAs) and Imine Reductases (IREDs).[11][12]

#### Scientific Rationale:

- $\omega$ -Transaminases (TAs): These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a sacrificial amine donor (e.g., isopropylamine or L-alanine) to the ketone substrate.[13] The reaction equilibrium can be unfavorable, but it is often driven to completion by using a large excess of the amine donor or by removing the ketone byproduct (e.g., acetone).[13][14] The enzyme's active site provides a precisely arranged chiral environment, ensuring the amino group is added to a specific face of the prochiral ketone, yielding a single enantiomer of the amine.[15]
- Imine Reductases (IREDs): These NADPH-dependent enzymes catalyze the asymmetric reduction of a pre-formed or in situ-formed imine.[9][16] A cofactor recycling system, such as a formate dehydrogenase (FDH) which converts formate to  $\text{CO}_2$ , is required to regenerate the expensive NADPH, making the process economically viable.



[Click to download full resolution via product page](#)

Caption: Workflow for transaminase-mediated asymmetric synthesis.

## Protocol 4.1: Transaminase-Mediated Reductive Amination

- To a temperature-controlled reaction vessel, add phosphate buffer (e.g., 100 mM, pH 8.5).
- Add pyridoxal-5'-phosphate (PLP) to a final concentration of 1 mM.
- Add the (R)-selective  $\omega$ -transaminase (e.g., from a commercial screening kit, typically 1-5 mg/mL).
- Add the amine donor, isopropylamine, to a final concentration of 0.5-1.0 M.
- Initiate the reaction by adding 6-fluorochroman-4-one (e.g., 10-50 mM), potentially solubilized in a small amount of a co-solvent like DMSO (typically <5% v/v).
- Stir the mixture at a controlled temperature (e.g., 30-40 °C) for 24-48 hours.
- Monitor the reaction progress by chiral HPLC or GC.
- Upon completion, stop the reaction by adding a quenching solvent (e.g., acetonitrile) or by adjusting the pH.
- Centrifuge to remove the enzyme precipitate.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or MTBE) after basifying the solution.
- Combine the organic layers, dry over  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure to yield the product.

## Methodology III: Asymmetric Organocatalysis

Asymmetric organocatalysis, the focus of the 2021 Nobel Prize in Chemistry, uses small, chiral organic molecules to catalyze enantioselective transformations, avoiding the need for potentially toxic or expensive metals.<sup>[17]</sup> For reductive amination, a common strategy involves a chiral Brønsted acid, such as a phosphoric acid (CPA), which activates the imine for reduction by a hydride donor like a Hantzsch ester.<sup>[18]</sup>

Scientific Rationale: The chiral phosphoric acid catalyst performs a dual role. It protonates the imine nitrogen, forming a chiral ion pair with its conjugate base. This activation makes the imine more electrophilic and susceptible to hydride attack.<sup>[8]</sup> The bulky, well-defined chiral environment of the phosphate anion shields one face of the iminium ion, directing the incoming hydride from the Hantzsch ester to the opposite face, thereby controlling the stereochemical outcome.<sup>[18]</sup>



[Click to download full resolution via product page](#)

Caption: Workflow for organocatalytic transfer hydrogenation.

## Protocol 5.1: Organocatalytic Reductive Amination

- To a dry reaction vial under an inert atmosphere (e.g., nitrogen), add 6-fluorochroman-4-one (1.0 eq), the Hantzsch ester (1.2 eq), and an ammonia source (e.g., ammonium acetate, 2.0 eq).
- Add the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 0.05-0.10 eq).

- Add an anhydrous, non-polar solvent such as toluene or dichloromethane.
- Stir the reaction mixture at a specified temperature (e.g., 40-60 °C) for 24-72 hours.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, dilute the reaction mixture with a suitable solvent and wash with a saturated aqueous solution of NaHCO<sub>3</sub> to remove the acidic catalyst.
- Extract the aqueous layer with the organic solvent.
- Combine the organic layers, dry over Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

## Analytical Protocol: Determination of Enantiomeric Excess

Verifying the stereochemical purity of the final product is a critical step. This is typically accomplished using chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).

### Protocol 6.1: Chiral HPLC Analysis

- Sample Preparation: Prepare a stock solution of the synthesized **(R)-6-fluorochroman-4-amine** in the mobile phase (e.g., 1 mg/mL). Also prepare a sample of the racemic amine (synthesized without a chiral catalyst) for peak identification.
- Chromatographic Conditions (Example):
  - Column: Chiraldex AD-H (or similar polysaccharide-based column)
  - Mobile Phase: Hexane/Isopropanol/Diethylamine (e.g., 90:10:0.1 v/v/v)
  - Flow Rate: 1.0 mL/min
  - Detection: UV at 254 nm

- Temperature: 25 °C
- Analysis: Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers. Inject the sample from the asymmetric synthesis.
- Calculation: The enantiomeric excess (ee) is calculated from the peak areas (A) of the two enantiomers using the formula:
  - $ee (\%) = [ (A_{\text{major}} - A_{\text{minor}}) / (A_{\text{major}} + A_{\text{minor}}) ] * 100$

## Summary and Comparison of Methods

The optimal choice of synthetic strategy depends on factors such as available equipment, scale, cost, and downstream processing requirements.

| Parameter          | Transition-Metal Catalysis                            | Biocatalysis (Transaminase)                                  | Organocatalysis                                |
|--------------------|-------------------------------------------------------|--------------------------------------------------------------|------------------------------------------------|
| Typical Yield      | High (80-95%)                                         | Moderate to High (60-99%)                                    | Moderate to High (70-90%)                      |
| Enantioselectivity | Very High (>95% ee common)[19]                        | Excellent (>99% ee common)[20]                               | High to Excellent (90-99% ee)[18]              |
| Catalyst Loading   | Low (0.1 - 1 mol%)                                    | High (w/w), but reusable                                     | Moderate (1 - 10 mol%)                         |
| Key Reagents       | Chiral phosphine ligands, H <sub>2</sub> gas          | Enzyme, amine donor, PLP                                     | Chiral acid, Hantzsch ester                    |
| Conditions         | High pressure, organic solvents                       | Aqueous buffer, mild temp.                                   | Anhydrous, mild temp.                          |
| Pros               | Highly developed, scalable, broad scope               | "Green", exceptional selectivity, mild                       | Metal-free, avoids H <sub>2</sub> pressure     |
| Cons               | Requires pressure equipment, metal contamination risk | Substrate concentration can be low, enzyme cost/availability | Higher catalyst loading, longer reaction times |

## Conclusion

The asymmetric synthesis of **(R)-6-fluorochroman-4-amine** can be successfully achieved through several state-of-the-art methods. Transition-metal catalysis offers a robust and well-established route suitable for large-scale production, provided that metal contamination and high-pressure operations are managed. Biocatalysis represents the pinnacle of green chemistry, delivering unparalleled enantioselectivity under environmentally benign conditions, making it increasingly attractive for pharmaceutical manufacturing.[20] Organocatalysis provides a valuable metal-free alternative, avoiding the need for specialized high-pressure equipment and offering operational simplicity. By understanding the principles and practical considerations of each approach, researchers can make an informed decision to efficiently and selectively synthesize this crucial chiral intermediate.

## References

- Meyers, C., & Tunge, J. A. (2010). A Chiral Rhodium Complex for Rapid Asymmetric Transfer Hydrogenation of Imines with High Enantioselectivity. *Organic Letters*, 12(16), 3584–3587. [\[Link\]](#)
- Utsumi, N., et al. (2021). Rhodium-Catalyzed Highly Enantioselective Hydrogenation of a Tetrasubstituted Enamine. *Organic Process Research & Development*, 25(3), 617–622. [\[Link\]](#)
- Chen, F.-E., et al. (2021). Asymmetric catalytic hydrogenation of imines and enamines in natural product synthesis. *Tetrahedron*, 90, 132145. [\[Link\]](#)
- Wang, C., et al. (2016). Asymmetric synthesis of polysubstituted chiral chromans via an organocatalytic oxa-Michael-nitro-Michael domino reaction. *RSC Advances*, 6(73), 69248-69254. [\[Link\]](#)
- Magano, J., & Dunetz, J. R. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. *Chemical Reviews*, 121(15), 9379-9442. [\[Link\]](#)
- Magano, J., & Dunetz, J. R. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. *Chemical Reviews*, 121(15), 9379-9442. [\[Link\]](#)
- Tang, W., & Zhang, X. (2003). Rhodium-Catalyzed Asymmetric Hydrogenation. In *Comprehensive Organic Synthesis II* (pp. 29-58). Elsevier. [\[Link\]](#)
- Geng, Z.-C., et al. (2014). Organocatalytic diversity-oriented asymmetric synthesis of tricyclic chroman derivatives. *The Journal of Organic Chemistry*, 79(22), 10772-10785. [\[Link\]](#)
- Vidal-Ferran, A. (2013). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. *Chemical Society Reviews*, 42(4), 1438-

1453. [Link]

- Lee, N. E., & Buchwald, S. L. (1994). Asymmetric Hydrogenation of Enamines with a Chiral Titanocene Catalyst. *Journal of the American Chemical Society*, 116(13), 5985–5986. [Link]
- Wang, Z., et al. (2021). Highly enantioselective access to chiral chromanes and thiochromanes via Cu-catalyzed hydroamination with anthranils. *Organic Chemistry Frontiers*, 8(10), 2269-2274. [Link]
- Li, C., et al. (2020). Chiral Counteranion-Aided Asymmetric Hydrogenation of Acyclic Imines. *Journal of the American Chemical Society*, 142(32), 13658–13663. [Link]
- Geng, Z.-C., et al. (2014).
- Zhang, M., et al. (2022). Enantioselective synthesis of chiral tricyclic chroman derivatives. *Chinese Chemical Letters*, 33(8), 3945-3948. [Link]
- Wang, Z., et al. (2021). Highly enantioselective access to chiral chromanes and thiochromanes via Cu-catalyzed hydroamination with anthranils. *Semantic Scholar*. [Link]
- Tang, S., et al. (2021). Ni-catalyzed enantio- stereoselective synthesis of chiral chromans with quaternary allylic siloxanes and their antitumor activity. *ChemRxiv*. [Link]
- Jas, G., et al. (2012). Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman. *Acta Crystallographica Section E*, 68(Pt 8), o2469. [Link]
- Jas, G., et al. (2005). Novel Synthetic Route of (2S)-6-Fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic Acid. *ChemInform*, 36(45). [Link]
- Contento, M., & Companyó, X. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. *Molecules*, 28(1), 263. [Link]
- The Organic Chemistry Tutor. (2022). Asymmetric Organocatalysis: The 2021 Nobel Prize. YouTube. [Link]
- Guesmi, Z., et al. (2020). Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of 3-Fluorochromanone Derivatives to Access Enantioenriched cis-3-Fluorochroman-4-ols through Dynamic Kinetic Resolution. *The Journal of Organic Chemistry*, 85(15), 9634–9644. [Link]
- Heath, R. S., et al. (2018). Biocatalytic Amine Synthesis.
- Sharma, M., et al. (2017). Recent Advances in  $\omega$ -Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines.
- Schmermund, L., et al. (2019). Recent Advances in Biocatalysis for Drug Synthesis. *Molecules*, 24(21), 3968. [Link]
- Pesciaioli, F., et al. (2022). Transaminase-Mediated Amine Borrowing via Shuttle Biocatalysis. *Organic Letters*, 24(1), 74–79. [Link]
- Rowles, I., & Grogan, G. (2021). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals.
- National Center for Biotechnology Information. (n.d.). (S)-6-Fluorochroman-4-amine. PubChem Compound Database.

- Wu, S. (2022). Discovery, Engineering and Application of Transaminases in Biocatalysis. University of Greifswald. [Link]
- Karegoudar, P., et al. (2003). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. European Journal of Medicinal Chemistry, 38(11-12), 1001-1004. [Link]
- Ellman, J. A. (n.d.). Asymmetric Synthesis of Amines.
- Ahmed, S. A., et al. (2022). The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. Processes, 12(1), 1. [Link]
- Bornscheuer, U. T., et al. (2018). Biocatalysis: Enzymatic Synthesis for Industrial Applications. Angewandte Chemie International Edition, 57(30), 9200-9221. [Link]
- Sharma, P., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry, 5(1), 227-250. [Link]
- Chen, J., et al. (2016). One-pot Fluorination and Organocatalytic Robinson Annulation for Asymmetric Synthesis of Mono- and Difluorinated Cyclohexenones. International Journal of Molecular Sciences, 17(10), 1735. [Link]
- Guzik, K. A., et al. (2023). Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists. ACS Medicinal Chemistry Letters, 14(12), 1774–1780. [Link]
- Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309. [Link]
- Malkowsky, I. M., et al. (2006). The chemical and asymmetric reduction of 4-fluoroacetophenone 1 and other prochiral acetophenone derivatives of type 3. Helvetica Chimica Acta, 89(5), 945-953. [Link]
- Reddy, G. M., et al. (2011). A Mild Synthesis of  $\alpha,\alpha'$ -[Iminobismethylene]bis [6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol].
- Alcarazo, M., et al. (2010). Asymmetric synthesis of 4-amino-4H-chromenes by organocatalytic oxa-Michael/aza-Baylis-Hillman tandem reactions. Chemistry, 16(31), 9453-9456. [Link]
- iChemical. (n.d.). **(R)-6-Fluorochroman-4-amine** hydrochloride. iChemical.
- Bakthadoss, M., & Chithiraputhu, K. (2009). Efficient and general asymmetric syntheses of (R)-chroman-4-amine salts. Tetrahedron: Asymmetry, 20(20), 2344-2348. [Link]
- Rueping, M., et al. (2008). Asymmetric metal-free synthesis of fluoroquinolones by organocatalytic hydrogenation.
- France, S. P., et al. (2019). Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. Angewandte Chemie International Edition, 58(33), 11342-11346. [Link]
- Sridhar, S. K., et al. (2010). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. European

Journal of Medicinal Chemistry, 45(7), 2936-2943. [Link]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. chemrxiv.org [chemrxiv.org]
- 2. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 5. researchgate.net [researchgate.net]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pcliv.ac.uk [pcliv.ac.uk]
- 9. Recent Advances in Biocatalysis for Drug Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 19. pubs.acs.org [pubs.acs.org]

- 20. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note & Protocols: Asymmetric Synthesis of (R)-6-Fluorochroman-4-amine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1394235#asymmetric-synthesis-of-r-6-fluorochroman-4-amine>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)